1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one
Description
This compound features a hybrid structure combining a benzylpiperidine moiety, an indole core substituted with a 5-isopropyl-1,3,4-oxadiazole ring, and a ketone linker. The indole scaffold is widely recognized for its role in modulating biological targets such as kinases and G-protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-19(2)26-28-29-27(33-26)24-17-22-10-6-7-11-23(22)31(24)18-25(32)30-14-12-21(13-15-30)16-20-8-4-3-5-9-20/h3-11,17,19,21H,12-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXBGVLVODRWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one involves multiple steps, typically starting with the preparation of the piperidine and indole intermediates. The piperidine ring can be synthesized through catalytic hydrogenation of 4-benzylpyridine . The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The final step involves coupling the piperidine and indole intermediates with the oxadiazole ring, which can be synthesized through cyclization reactions involving hydrazides and carboxylic acids .
Chemical Reactions Analysis
1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity and leading to various physiological effects. Additionally, it may inhibit certain enzymes, such as monoamine oxidase, thereby affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-benzhydrylpiperazin-1-yl)-2-(2-methyl-3-propan-2-ylindol-1-yl)ethanone ()
- Structural Differences : Replaces the benzylpiperidine with a benzhydrylpiperazine group and introduces a methyl substituent on the indole ring.
- The methyl group on the indole may alter binding pocket interactions.
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone ()
- Structural Differences : Lacks the 1,3,4-oxadiazole ring and uses a piperazine instead of piperidine. The ketone is directly attached to the indole’s 2-position.
- Implications : Absence of the oxadiazole ring reduces polarity and may decrease metabolic stability. Piperazine’s basicity could enhance solubility but limit blood-brain barrier penetration .
Compounds with 1,3,4-Oxadiazole Substituents ()
- Example : 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine ().
- Comparison: The sulfonyl and thioether groups in this compound contrast with the isopropyl-substituted oxadiazole in the target molecule.
- Synthesis : Both compounds utilize nucleophilic substitution for oxadiazole incorporation, but the target compound employs indole functionalization via alkylation or coupling reactions .
Phenyl Indole Inhibitors of p97 ATPase ()
- Example: 3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one (Compound 16).
- Comparison : Shares the indole-piperidine scaffold but replaces oxadiazole with a fluorophenyl group. Fluorine enhances bioavailability and target affinity, while the isopropylpiperazine may improve solubility .
Structural and Functional Data Table
Biological Activity
The compound 1-(4-benzylpiperidin-1-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be broken down into three key components:
- 4-benzylpiperidine : A piperidine derivative known for its psychoactive properties.
- Indole moiety : Often associated with various biological activities including anticancer and antimicrobial effects.
- 1,3,4-Oxadiazole : A heterocyclic compound known for its diverse pharmacological properties.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antitubercular Activity : It has been identified as a potent antitubercular agent against both drug-resistant and drug-susceptible strains of Mycobacterium tuberculosis (Mtb). The compound targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase, crucial for cell wall biosynthesis in Mtb .
Antimicrobial Activity
In vitro studies have demonstrated that the compound shows significant antimicrobial activity:
- Against Mtb : High potency was observed in clinical isolates and resistant strains with resistance profiles varying from 6 to 16-fold based on specific mutations .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterases:
- Butyrylcholinesterase (BChE) : Exhibited moderate inhibitory activity with an IC50 value comparable to known inhibitors like physostigmine .
Structure–Activity Relationships (SAR)
A detailed SAR analysis reveals that substituents on the indole and oxadiazole rings significantly influence biological activity. The presence of electron-withdrawing groups (EWGs) enhances inhibitory effects against acetylcholinesterase (AChE) and BChE .
Case Studies
Several studies have highlighted the effectiveness of this compound:
- Study on Antitubercular Efficacy : A high-throughput screening identified this compound as a lead candidate against drug-resistant tuberculosis strains. Whole genome sequencing revealed specific mutations contributing to resistance, providing insights into its mechanism .
- Cholinesterase Inhibition Study : Another study demonstrated the compound's ability to inhibit cholinesterases effectively, suggesting potential applications in treating cognitive disorders related to cholinergic dysfunction .
Data Tables
| Biological Activity | IC50 Value (μM) | Target |
|---|---|---|
| Antitubercular | N/A | Mycobacterium tuberculosis |
| Butyrylcholinesterase | 46.42 | BChE |
| Acetylcholinesterase | 157.31 | AChE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
